molecular formula C20H25N3O3S B2857083 1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone CAS No. 1171731-75-1

1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone

Cat. No.: B2857083
CAS No.: 1171731-75-1
M. Wt: 387.5
InChI Key: AHFUPDXAGIZLQS-UHFFFAOYSA-N
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Description

1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone is a useful research compound. Its molecular formula is C20H25N3O3S and its molecular weight is 387.5. The purity is usually 95%.
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Biological Activity

1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone is a synthetic compound characterized by its complex structure, which includes a thiazole ring, a piperazine moiety, and a methoxyphenoxy group. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the treatment of various diseases.

Structural Features

The structural formula of the compound is represented as follows:

C19H21N3O2S\text{C}_{19}\text{H}_{21}\text{N}_{3}\text{O}_{2}\text{S}

Key features include:

  • Thiazole moiety : Known for its biological activity, particularly in antimicrobial and anticancer applications.
  • Piperazine ring : Often associated with psychoactive effects and used in various therapeutic agents.
  • Methoxyphenoxy group : This functional group can enhance lipophilicity and bioavailability.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring : The thiazole ring can be synthesized through reactions involving thiourea and α-haloketones.
  • Piperazine Introduction : The thiazole derivative is reacted with piperazine to form the piperazinyl derivative.
  • Methoxyphenoxy Addition : Finally, the piperazinyl derivative is coupled with methoxyphenol derivatives to yield the target compound.

Biological Activity

The biological activity of this compound has been evaluated in various studies. Key findings include:

Antimicrobial Activity

Studies indicate that compounds with thiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infections.

Anticancer Properties

Research has demonstrated that thiazole-containing compounds can inhibit cancer cell proliferation. In vitro studies suggest that this compound may induce apoptosis in cancer cells, possibly through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Neuropharmacological Effects

Given the presence of the piperazine ring, there is potential for neuropharmacological activity. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in treating mood disorders.

Case Studies

Several case studies have explored the biological effects of similar compounds:

  • Thiazole Derivatives as Antimicrobials : A study published in Journal of Medicinal Chemistry found that thiazole derivatives showed potent activity against resistant strains of bacteria, highlighting their potential as new antibiotics .
  • Piperazine Analogues in Cancer Therapy : Research indicated that piperazine-based compounds could effectively inhibit tumor growth in xenograft models, suggesting a promising avenue for cancer treatment .
  • Neuroactive Compounds : A review article summarized various piperazine derivatives' roles in modulating neurotransmitter receptors, emphasizing their therapeutic potential in psychiatric disorders .

Comparative Analysis

A comparative analysis with structurally related compounds provides insights into how variations affect biological activity:

Compound NameStructural FeaturesUnique Aspects
1-(4-(Thiazol-2-yl)piperazin-1-yl)-2-(phenoxy)ethanoneThiazole and phenoxy groupsLacks cyclopropyl substitution
1-(4-(Cyclopropylthiazol-2-yl)methyl)piperazinCyclopropyl group enhances stabilityPotentially improved binding affinity

Properties

IUPAC Name

1-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-25-17-4-2-3-5-18(17)26-13-20(24)23-10-8-22(9-11-23)12-19-21-16(14-27-19)15-6-7-15/h2-5,14-15H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFUPDXAGIZLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCN(CC2)CC3=NC(=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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